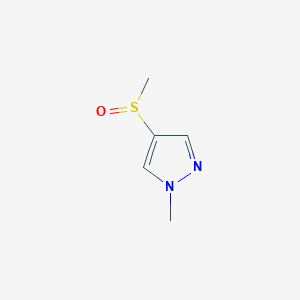
2-(4-benzylpiperazin-1-yl)-N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-benzylpiperazin-1-yl)-N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine, also known as BPN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPN belongs to the class of piperazine derivatives and has shown promising results in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine is not fully understood, but it is believed to involve the inhibition of protein kinases and the modulation of neurotransmitter systems. 2-(4-benzylpiperazin-1-yl)-N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine has been shown to inhibit CK2, which is involved in the regulation of various cellular processes, including cell proliferation and apoptosis. 2-(4-benzylpiperazin-1-yl)-N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine has also been shown to modulate the activity of dopamine and acetylcholine neurotransmitter systems, which are involved in the regulation of motor and cognitive functions.
Biochemical and Physiological Effects
2-(4-benzylpiperazin-1-yl)-N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of neurotransmitter systems. 2-(4-benzylpiperazin-1-yl)-N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine has also been shown to have antioxidant properties and to reduce oxidative stress, which is implicated in various diseases such as Parkinson's and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
2-(4-benzylpiperazin-1-yl)-N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine has several advantages for lab experiments, including its high potency and selectivity for protein kinases and neurotransmitter systems. However, 2-(4-benzylpiperazin-1-yl)-N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine also has some limitations, such as its complex synthesis process and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 2-(4-benzylpiperazin-1-yl)-N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine, including the development of more efficient synthesis methods, the identification of its precise mechanism of action, and the exploration of its potential therapeutic applications in various diseases. 2-(4-benzylpiperazin-1-yl)-N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine may also be studied in combination with other drugs to enhance its therapeutic effects and reduce potential side effects. Further research on 2-(4-benzylpiperazin-1-yl)-N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine may lead to the development of new treatments for various diseases and improve our understanding of the underlying mechanisms involved in these conditions.
Synthesis Methods
The synthesis of 2-(4-benzylpiperazin-1-yl)-N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine involves a multi-step process that starts with the reaction of 4-benzylpiperazine with 4-ethoxyaniline. The resulting compound is then subjected to nitration, followed by cyclization to obtain the final product. The synthesis of 2-(4-benzylpiperazin-1-yl)-N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
2-(4-benzylpiperazin-1-yl)-N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Parkinson's disease, and Alzheimer's disease. In cancer research, 2-(4-benzylpiperazin-1-yl)-N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine has shown promising results as an inhibitor of the protein kinase CK2, which is involved in the regulation of cell growth and survival. 2-(4-benzylpiperazin-1-yl)-N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine has also been studied for its potential as a neuroprotective agent in Parkinson's and Alzheimer's disease.
properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-4-N-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N7O3/c1-2-33-19-10-8-18(9-11-19)25-22-20(30(31)32)21(24)26-23(27-22)29-14-12-28(13-15-29)16-17-6-4-3-5-7-17/h3-11H,2,12-16H2,1H3,(H3,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHCPARHRGPOJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)N3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-benzylpiperazin-1-yl)-N4-(4-ethoxyphenyl)-5-nitropyrimidine-4,6-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidine-1-carbonyl}benzoate](/img/structure/B2946312.png)


![9-(thiophen-2-yl)-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2946315.png)
![4-{[(2,2,4-Trimethyl-2,3-dihydro-1-benzofuran-7-yl)imino]methyl}benzenecarbonitrile](/img/structure/B2946316.png)

![N-{2-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-oxoethyl}-4-chlorobenzenecarboxamide](/img/structure/B2946323.png)
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 2-ethoxybenzoate](/img/structure/B2946324.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2946326.png)

![N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide](/img/structure/B2946330.png)
![6-Fluoro-3-(4-fluorophenyl)sulfonyl-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2946331.png)
![5-(4-Methylpiperidin-1-yl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2946332.png)
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-(tert-butyl)phenyl)methanone](/img/structure/B2946335.png)